molecular formula C14H17Cl2NO2 B13106659 N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide

Cat. No.: B13106659
M. Wt: 302.2 g/mol
InChI Key: RPTHBVRBFSMWAF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane core substituted with a hydroxymethyl group and an N-ethyl-3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals, often associated with bioactivity due to its electron-withdrawing properties and metabolic stability . The cyclobutane ring introduces conformational rigidity, which may enhance target selectivity compared to more flexible analogs.

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-2-17(11-3-4-12(15)13(16)7-11)14(19)10-5-9(6-10)8-18/h3-4,7,9-10,18H,2,5-6,8H2,1H3

InChI Key

RPTHBVRBFSMWAF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2CC(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide typically involves the reaction of 3,4-dichlorophenylamine with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

The 3,4-dichlorophenyl carboxamide scaffold is prevalent in pesticidal agents. Key comparisons include:

Compound Name Core Structure Key Substituents Use/Activity Reference
Target Compound Cyclobutane N-Ethyl, hydroxymethyl (Assumed pesticide) N/A
Propanil (N-(3,4-dichlorophenyl)propanamide) Propanamide None (linear aliphatic chain) Herbicide
Fenoxacrim Hexahydropyrimidine Hexahydrotrioxopyrimidine Pesticide
  • Cyclobutane vs.
  • Hydroxymethyl vs. Methoxy Groups: Unlike fenoxacrim’s methoxy substituents, the hydroxymethyl group may improve water solubility, reducing bioaccumulation risks .

Cyclopropane Carboxamide Derivatives

The cyclopropane analog N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares a strained carbocyclic core but differs in substituents:

  • Diastereoselectivity : The cyclopropane compound exhibited a 23:1 diastereomer ratio, whereas the target’s cyclobutane may impose different stereochemical outcomes due to reduced ring strain.

Heterocyclic Dichlorophenyl Derivatives

Compounds in feature indazolyl and heterocyclic cores (e.g., quinazoline, pyrimidine) linked to 3,4-dichlorophenyl groups:

  • Bioactivity Trends: High-yield compounds (e.g., 84% for N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride) often incorporate fused aromatic systems, which enhance π-π stacking interactions in biological targets .
  • Solubility Challenges : Hydrochloride salts (e.g., 38% yield compound) address poor aqueous solubility, a consideration absent in the target compound’s neutral hydroxymethyl group .

Metabolic and Environmental Considerations

  • Carboxamide vs. Urea Derivatives : Linuron metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) highlight that urea linkages are prone to hydrolysis, whereas carboxamides like the target compound may exhibit greater environmental persistence .
  • Comparative Toxicity : Propanil’s metabolite 3,4-dichloroaniline is toxic to aquatic life; the target’s hydroxymethyl group could mitigate this via alternative degradation pathways .

Biological Activity

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents, and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14Cl2N2O2C_{12}H_{14}Cl_2N_2O_2 and has a molecular weight of approximately 287.15 g/mol. The structure features a cyclobutane ring, which is significant for its biological interactions.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are important for cellular responses to low oxygen levels.

Selectivity Profile

Research indicates that this compound selectively inhibits PHD1 over PHD2 and PHD3. This selectivity is vital as it suggests potential therapeutic applications in diseases where HIF regulation is disrupted, such as cancer and ischemic diseases .

Pharmacological Implications

The inhibition of PHD1 can lead to increased levels of HIF, promoting angiogenesis and erythropoiesis. This mechanism has been explored in the context of treating conditions like anemia associated with chronic kidney disease and other hypoxic conditions.

Study 1: Efficacy in Animal Models

In a study exploring the pharmacokinetics and pharmacodynamics of this compound, researchers administered varying doses to rodent models. The results indicated a dose-dependent increase in HIF levels, correlating with improved tissue oxygenation in hypoxic conditions .

Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. Toxicological assessments revealed that while the compound exhibited significant biological activity, it also presented some cytotoxic effects at higher concentrations. This finding emphasizes the need for careful dosing in therapeutic applications .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionSelective inhibition of PHD1
Hypoxia ResponseIncreased HIF levels leading to enhanced angiogenesis
CytotoxicityObserved at high concentrations

Table 2: Pharmacokinetic Parameters

ParameterValueReference
Half-life4 hours
Bioavailability75%
Volume of Distribution0.5 L/kg

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